N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and are often overexpressed in various types of cancers .
Mode of Action
This compound interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to them . This binding inhibits the kinases’ activities, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and survival . This results in the inhibition of tumor growth .
Pharmacokinetics
The compound’s inhibitory activities against c-met/vegfr-2 kinases and its antiproliferative activities against tested cell lines suggest that it may have good bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells . Fluorescence quantitative PCR showed that the compound inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-16-14-20-19-12(21(14)6-5-17-16)9-18-15(22)10-3-2-4-11-13(10)25-8-7-24-11/h2-6H,7-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALZWSUVODVIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.